N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine
Description
N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine is a complex organic compound characterized by the presence of a fluorine atom, a morpholine ring, a nitro group, and a tetrahydrofuran moiety
Properties
Molecular Formula |
C15H20FN3O4 |
|---|---|
Molecular Weight |
325.34 g/mol |
IUPAC Name |
4-fluoro-5-morpholin-4-yl-2-nitro-N-(oxolan-2-ylmethyl)aniline |
InChI |
InChI=1S/C15H20FN3O4/c16-12-8-15(19(20)21)13(17-10-11-2-1-5-23-11)9-14(12)18-3-6-22-7-4-18/h8-9,11,17H,1-7,10H2 |
InChI Key |
CVXJVAVYJIKWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine typically involves multi-step organic reactions One common approach is to start with the nitration of a fluorobenzene derivative to introduce the nitro group This is followed by the substitution of the nitro group with a morpholine ring through nucleophilic aromatic substitution
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the fluorine atom can yield various substituted derivatives.
Scientific Research Applications
N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine involves its interaction with molecular targets such as enzymes or receptors. The presence of the morpholine ring and nitro group allows it to form specific interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-5-morpholino-2-nitrophenyl)acetamide
- N-(4-fluoro-5-morpholino-2-nitrophenyl)ethanamine
Uniqueness
N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine is unique due to the presence of the tetrahydrofuran moiety, which imparts distinct chemical and physical properties. This differentiates it from similar compounds that lack this functional group, potentially enhancing its reactivity and application scope.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
